molecular formula C11H11N3O2 B11892320 Methyl 4-(methylamino)quinazoline-6-carboxylate CAS No. 648449-02-9

Methyl 4-(methylamino)quinazoline-6-carboxylate

Cat. No.: B11892320
CAS No.: 648449-02-9
M. Wt: 217.22 g/mol
InChI Key: OPOORPXTWPJSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Methyl 4-(methylamino)quinazoline-6-carboxylate can be achieved through various methods. One common approach involves the Aza-reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically include the use of a catalyst and specific temperature settings to ensure optimal yield. Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance efficiency and scalability .

Chemical Reactions Analysis

Methyl 4-(methylamino)quinazoline-6-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethanolic HCl, which facilitates the formation of various intermediate products . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, heating the intermediate in a solution of ethanolic HCl can yield a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its isomers .

Mechanism of Action

The mechanism of action of Methyl 4-(methylamino)quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . For example, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Biological Activity

Methyl 4-(methylamino)quinazoline-6-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article discusses its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a quinazoline derivative characterized by the presence of a methylamino group at the 4-position and a carboxylate group at the 6-position. Its chemical structure can be represented as follows:

C1H1N3O2\text{C}_1\text{H}_1\text{N}_3\text{O}_2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Quinazoline derivatives are known to inhibit specific enzymes and receptors, which can lead to therapeutic effects in various conditions, including cancer and inflammation. The compound's mechanism involves:

  • Inhibition of Kinases : Quinazoline compounds often act as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation .
  • Antimicrobial Activity : Some studies suggest that quinazoline derivatives exhibit antimicrobial properties, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various disease models .

Anticancer Activity

This compound has shown promising results in cancer research. A study demonstrated its ability to inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell cycle regulation . The following table summarizes the anticancer activities observed in various studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)15Inhibition of PAK4 signaling
MDA-MB-231 (breast)20Induction of apoptosis
HeLa (cervical)25Cell cycle arrest

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce NF-κB activation, which is crucial in inflammatory responses. The following data highlights its anti-inflammatory effects:

Study ReferenceModelEffect
LPS-induced inflammationReduced IL-6 and TNF-α levels
Mouse model of arthritisDecreased joint swelling

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Cancer Treatment : In a preclinical study involving A549 lung cancer cells, treatment with the compound resulted in significant tumor growth inhibition compared to control groups. The study noted an IC50 value of approximately 15 µM, indicating potent activity against this cancer type .
  • Inflammation Reduction : In a mouse model of rheumatoid arthritis, administration of this compound led to a marked reduction in joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Properties

CAS No.

648449-02-9

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 4-(methylamino)quinazoline-6-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-12-10-8-5-7(11(15)16-2)3-4-9(8)13-6-14-10/h3-6H,1-2H3,(H,12,13,14)

InChI Key

OPOORPXTWPJSHE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.